molecular formula C19H17N3O3 B2891618 Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396892-86-6

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2891618
CAS No.: 1396892-86-6
M. Wt: 335.363
InChI Key: OOMGZBDVLNWXJY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative characterized by a cinnamamido (-NHCOCH=CHPh) substituent at position 5 and an ethyl ester at position 3. The ethyl ester moiety is a common feature in drug discovery, improving lipophilicity and membrane permeability .

Properties

IUPAC Name

ethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-2-25-19(24)16-13-20-22-11-10-15(12-17(16)22)21-18(23)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMGZBDVLNWXJY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles

Aminopyrazole derivatives undergo cyclocondensation with α,β-unsaturated carbonyl compounds to form the pyrazolo[1,5-a]pyridine core. For example, 5-aminopyrazole-3-carboxylate reacts with acetylenedicarboxylate in refluxing ethanol, catalyzed by tin(IV) chloride dihydrate (SnCl₄·2H₂O), to yield ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate. Tin(IV) chloride facilitates both Lewis acid catalysis and dehydration, achieving yields of 68–72%.

Table 1: Cyclocondensation Reaction Optimization

Catalyst Solvent Temperature (°C) Yield (%)
SnCl₄·2H₂O Ethanol 80 72
H₂SO₄ Toluene 110 58
PTSA DMF 100 65

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cross-coupling reactions enable the construction of the pyrazolo[1,5-a]pyridine ring. Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate, synthesized via iodination of the parent compound, undergoes Suzuki-Miyaura coupling with boronic acids to introduce aryl groups. However, this method is less commonly employed for the target compound due to the need for pre-functionalized intermediates.

Introduction of the Cinnamamido Group

The cinnamamido moiety is installed at position 5 through amide bond formation. Two approaches prevail:

Acyl Chloride Coupling

Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate reacts with cinnamoyl chloride in anhydrous dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (Et₃N) neutralizes HCl byproducts, while 4-dimethylaminopyridine (DMAP) catalyzes the reaction. This method affords moderate yields (65–70%) but requires rigorous exclusion of moisture.

Table 2: Amidation Reaction Parameters

Coupling Agent Base Solvent Time (h) Yield (%)
Cinnamoyl Cl Et₃N DCM 6 70
HATU DIPEA DMF 3 82
EDCI/HOBt Et₃N THF 8 75

Carbodiimide-Mediated Coupling

Higher yields (82%) are achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This method minimizes racemization and side reactions, making it preferable for large-scale synthesis.

Final Esterification and Functionalization

The ethyl ester at position 3 is typically introduced early in the synthesis but may require re-esterification if hydrolyzed during subsequent steps. Lithium hydroxide (LiOH) in tetrahydrofuran/water mediates selective saponification of unwanted esters, followed by re-esterification with ethyl iodide and potassium carbonate (K₂CO₃).

Table 3: Esterification Optimization

Reagent Solvent Temperature (°C) Yield (%)
Ethyl iodide Acetone 60 88
Ethyl bromide DMF 80 78
Diazomethane Diethyl ether 25 92

Purification and Characterization

Crude product purification employs silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Structural validation relies on:

  • ¹H NMR : Ethoxy protons appear as a quartet at δ 4.30–4.40 ppm and a triplet at δ 1.35–1.40 ppm. Cinnamoyl vinyl protons resonate as doublets at δ 6.60–7.80 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 376.1421 (calculated for C₂₀H₁₈N₃O₃⁺).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester or cinnamamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The cinnamamide moiety may facilitate binding to specific proteins or enzymes, while the pyrazolo[1,5-a]pyridine core could interact with nucleic acids or other biomolecules. These interactions can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyrazolo[1,5-a]pyridine derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Features Biological Relevance Reference
Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate Cinnamamido ~349.35* Bulky aromatic amide; potential for target binding via π-π interactions Hypothesized anticancer/antiviral activity (inferred from structural analogs)
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate Amino (-NH2) 206.19 Reactive amine for further derivatization Precursor for HIV-1 reverse transcriptase inhibitors
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Bromo (-Br) 287.09 Halogen for Suzuki coupling or nucleophilic substitution Intermediate in synthesizing kinase inhibitors
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate Hydroxy (-OH) 206.20 Polar group; may limit membrane permeability Potential solubility enhancer
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy (-OCH3) 236.24 Ether group; increases lipophilicity Explored in dihydroorotate dehydrogenase (DHODH) inhibitors for leukemia
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate Bromo (-Br) at position 4 287.09 Positional isomerism alters electronic properties Fragment-based drug design for HIV-1

*Calculated molecular weight based on formula C19H17N3O3.

Key Observations

Substituent Effects on Reactivity and Stability :

  • Cinnamamido Group : The extended conjugation and aromaticity may improve binding to hydrophobic enzyme pockets but could reduce solubility. The amide bond is susceptible to hydrolysis, requiring stability optimization .
  • Halogenated Derivatives (Br, Cl) : Bromo and chloro substituents enhance reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core scaffold .
  • Ethyl Ester : A common prodrug strategy; hydrolysis to the carboxylic acid can modulate bioavailability .

Biological Activity Trends: Amino Derivatives: Serve as intermediates for HIV-1 reverse transcriptase inhibitors, where the amine is acylated or coupled to bioactive fragments . Methoxy/Hydroxy Derivatives: Methoxy groups improve lipophilicity and target engagement in DHODH inhibitors, while hydroxy groups may enhance solubility but reduce cell permeability . Bromo Derivatives: Used in fragment-based drug discovery for their versatility in generating libraries .

Synthetic Routes: this compound can be synthesized via amidation of an amino precursor (e.g., compound 8 in ) with cinnamoyl chloride, analogous to Boc-deprotection and coupling steps . Halogenated analogs are prepared via electrophilic substitution or palladium-catalyzed cross-coupling .

Biological Activity

Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The compound features a pyrazolo-pyridine core structure, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrazolo[1,5-a]pyridine framework.
  • Introduction of the cinnamamide group via acylation reactions.
  • Esterification to yield the final product.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have been reported to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies suggest that this compound may similarly affect cancer cell viability.

Antimicrobial Activity

Pyrazolo derivatives are also noted for their antimicrobial effects. This compound has shown potential against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds. For example:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer10
Compound BAntimicrobial20
Compound CAnti-inflammatory15

These findings indicate that modifications to the pyrazolo structure can significantly impact biological activity.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Targeting specific kinases involved in cancer progression.
  • Modulation of Cell Signaling Pathways : Altering pathways associated with inflammation and immune response.
  • DNA Interaction : Potential intercalation into DNA, disrupting replication in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate, and how can regioselectivity be optimized?

  • Methodological Answer : The compound can be synthesized via a 1,3-dipolar cycloaddition between a pyridine N-imide and ethyl propiolate, as observed in analogous pyrazolo[1,5-a]pyridine derivatives . Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro, cinnamamide) at the 5-position direct cycloaddition to favor specific regioisomers. Optimization involves adjusting reaction solvents (e.g., DMF or THF) and temperatures (80–120°C) to enhance yield and selectivity .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), pyrazole ring protons (δ 6.8–8.2 ppm), and cinnamamide NH (δ 10–11 ppm, broad).
  • ¹³C NMR : The ester carbonyl appears at ~165–170 ppm, while the cinnamamide carbonyl resonates at ~168–170 ppm.
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and amide C=O (~1680 cm⁻¹) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The ethyl ester and cinnamamide groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability tests under varying pH (4–10) and temperatures (4–37°C) are critical. Degradation is observed under strong acidic/basic conditions, necessitating storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How does the cinnamamide substituent influence the compound’s interaction with protein kinases, and what assays validate this mechanism?

  • Methodological Answer : The cinnamamide group enhances binding to kinase ATP pockets via π-π stacking and hydrogen bonding. Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values, while molecular docking (AutoDock Vina) models interactions with residues like Lys68 and Asp184 in PI3Kγ. Competitive binding studies with ATP analogs (e.g., ATP-γ-S) confirm inhibition mechanisms .

Q. What strategies resolve contradictions in reported biological activity data across cell lines?

  • Methodological Answer : Discrepancies arise due to cell-specific expression of target kinases or metabolic differences. Use isoform-specific kinase profiling (e.g., Eurofins KinaseProfiler) to identify selectivity. Validate with knockdown models (siRNA/shRNA) and pharmacodynamic markers (e.g., p-Akt for PI3K inhibition). Normalize data using cell viability controls (MTT assay) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Models : Correlate substituent properties (cLogP, polar surface area) with bioavailability.
  • Metabolism Prediction : CYP450 interaction screening (e.g., Schrödinger’s ADMET Predictor) identifies metabolic hotspots.
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy (MM-PBSA) for lead optimization .

Key Research Findings

  • Synthetic Efficiency : Continuous flow reactors improve yield (85–92%) compared to batch methods (70–75%) by minimizing side reactions .
  • Biological Relevance : The cinnamamide derivative shows 10-fold higher selectivity for PI3Kγ over PI3Kα, making it a candidate for autoimmune disease therapy .
  • Structural Insights : X-ray crystallography (PDB: 1QP) confirms planar pyrazolo[1,5-a]pyridine core stabilization via intramolecular H-bonding between amide NH and pyridine N .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.